molecular formula C9H8N4O2 B2489019 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine CAS No. 1410729-75-7

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine

Cat. No.: B2489019
CAS No.: 1410729-75-7
M. Wt: 204.189
InChI Key: ISBJODOTXYSYOL-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.189. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The compound is involved in the synthesis of imidazo[1,2-a]pyridines and indoles through reactions with triethylamine. Specific substituents influence the product formation, as seen in the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements (Khalafy, Setamdideh, & Dilmaghani, 2002).

Pharmaceutical Development

  • 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine derivatives, particularly 5-nitroimidazole, have been investigated for antibacterial and antifungal properties. The efficacy of these compounds against various microorganisms indicates potential pharmaceutical applications (Günay et al., 1999).

Material Chemistry

  • The compound has been used in the study of one-dimensional spin-crossover Iron(II) complexes. These complexes show unique properties like steep one-step spin crossover and are influenced by factors such as anion size. This research provides valuable insights into the properties of Iron(II) complexes and their potential applications in material science (Nishi et al., 2010).

Synthetic Chemistry

Safety and Hazards

Safety and hazards of imidazole compounds can vary widely depending on their specific structure. For example, some imidazole compounds may be harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great potential for the development of new drugs based on imidazole nucleus .

Properties

IUPAC Name

2-imidazol-1-yl-4-methyl-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-7-2-3-11-9(8(7)13(14)15)12-5-4-10-6-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBJODOTXYSYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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